Cas no 1261997-64-1 (2-(4-Chloro-3-cyanophenyl)benzoic acid)

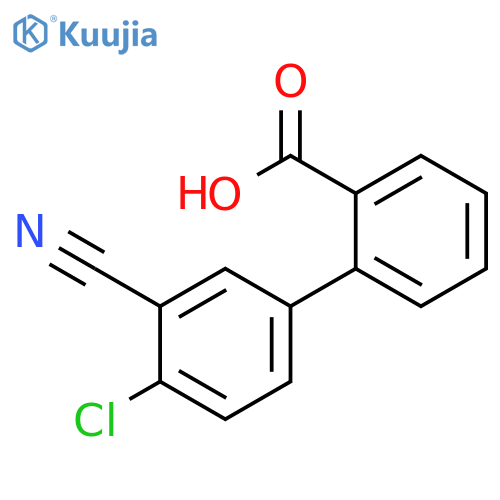

1261997-64-1 structure

商品名:2-(4-Chloro-3-cyanophenyl)benzoic acid

CAS番号:1261997-64-1

MF:C14H8ClNO2

メガワット:257.671822547913

MDL:MFCD18312653

CID:2622078

PubChem ID:53218379

2-(4-Chloro-3-cyanophenyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-Chloro-3-cyanophenyl)benzoic acid, 95%

- 2-(4-CHLORO-3-CYANOPHENYL)BENZOIC ACID

- MFCD18312653

- 1261997-64-1

- 4'-Chloro-3'-cyano[1,1'-biphenyl]-2-carboxylic acid

- DTXSID90683321

- 2-(4-Chloro-3-cyanophenyl)benzoic acid

-

- MDL: MFCD18312653

- インチ: InChI=1S/C14H8ClNO2/c15-13-6-5-9(7-10(13)8-16)11-3-1-2-4-12(11)14(17)18/h1-7H,(H,17,18)

- InChIKey: UZYVRALTPBKUME-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 257.0243562Da

- どういたいしつりょう: 257.0243562Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 362

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

2-(4-Chloro-3-cyanophenyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB318451-5 g |

2-(4-Chloro-3-cyanophenyl)benzoic acid, 95%; . |

1261997-64-1 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB318451-5g |

2-(4-Chloro-3-cyanophenyl)benzoic acid, 95%; . |

1261997-64-1 | 95% | 5g |

€1159.00 | 2025-02-21 |

2-(4-Chloro-3-cyanophenyl)benzoic acid 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

1261997-64-1 (2-(4-Chloro-3-cyanophenyl)benzoic acid) 関連製品

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261997-64-1)

清らかである:99%

はかる:5g

価格 ($):687.0